N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
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Overview
Description
N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzo[d]thiazole and pyrimidinyl groups. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methyl-1,3-benzothiazol-5-yl)-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide include other thiazole derivatives, such as:
- 2-Aminothiazole
- Benzothiazole
- Pyrimidinylthiazole
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS2/c1-9-19-11-7-10(3-4-13(11)25-9)20-14(23)12-8-24-16(21-12)22-15-17-5-2-6-18-15/h2-8H,1H3,(H,20,23)(H,17,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUOYZJJRWQTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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